Selective Enhancement of Quinomycin B vs. Quinomycin C: A >23-Fold Switch in Biosynthetic Output
In S. parvulus, the presence of n-Methylalloisoleucine as the incorporated residue is directly linked to a dramatic shift in quinomycin congener selectivity. When grown in medium supplemented with DL-isoleucine to produce the n-Methylalloisoleucine-containing quinomycin B, its proportion in the total quinomycin mixture rose from 3% to 70%, while quinomycin C synthesis was completely inhibited. This >23-fold enhancement contrasts with the normal production profile where the major product contains only N-methylvaline [1].
| Evidence Dimension | Proportion of specific quinomycin congener in total antibiotic mixture |
|---|---|
| Target Compound Data | Quinomycin B (contains n-Methylalloisoleucine): increased from 3% to 70% of total quinomycin mixture |
| Comparator Or Baseline | Quinomycin C (does not contain n-Methylalloisoleucine): synthesis was inhibited completely |
| Quantified Difference | >23-fold selective enhancement for n-Methylalloisoleucine-containing congener, with complete suppression of the alternative |
| Conditions | Supplementation of S. parvulus culture medium with DL-isoleucine |
Why This Matters
This demonstrates that the compound's specific incorporation is not just structural but biosynthetically deterministic, making it an essential tool for researchers engineering quinomycin pathways or producing n-Methylalloisoleucine-containing antibiotics.
- [1] Yoshida, T., et al. (1967). Influence of isoleucine upon quinomycin biosynthesis by Streptomyces sp. 732. Journal of Bacteriology, 93(4), 1327–1331. View Source
